4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
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Overview
Description
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6BrF3N2 and a molecular weight of 255.04 g/mol . This compound is characterized by the presence of bromine, trifluoromethyl, and diamine functional groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine typically involves the bromination of 5-(trifluoromethyl)benzene-1,2-diamine. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction mixture is usually maintained at a specific temperature and pH to ensure the selective bromination of the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized compounds.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities, receptor functions, and other cellular processes through its chemical interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzotrifluoride
- 4-Bromo-3-(trifluoromethyl)aniline
- 2-Bromo-5-methoxybenzotrifluoride
Uniqueness
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
4-bromo-5-(trifluoromethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIMDXKCJKECRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441495 |
Source
|
Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157590-60-8 |
Source
|
Record name | 4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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